molecular formula C5H9ClN2O B12435085 1-(1H-pyrazol-3-yl)ethanol hydrochloride

1-(1H-pyrazol-3-yl)ethanol hydrochloride

Cat. No.: B12435085
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazol-3-yl)ethanol hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

The synthesis of 1-(1H-pyrazol-3-yl)ethanol hydrochloride typically involves the reaction of pyrazole derivatives with ethanol under specific conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(1H-pyrazol-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-pyrazol-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(1H-pyrazol-3-yl)ethanol hydrochloride can be compared with other pyrazole derivatives, such as:

    1-(1H-pyrazol-3-yl)methanol hydrochloride: Similar in structure but with a methanol group instead of ethanol.

    3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

    1-phenyl-3-methyl-1H-pyrazole: A pyrazole derivative with a phenyl group at position 1 and a methyl group at position 3.

These compounds share similar chemical properties but differ in their specific applications and reactivity .

Biological Activity

1-(1H-pyrazol-3-yl)ethanol hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

Chemical Structure and Synthesis

This compound is a derivative of pyrazole, a five-membered heterocyclic compound. The synthesis of pyrazole derivatives often involves the condensation of hydrazine with carbonyl compounds. The specific synthesis pathway for this compound can be adapted from general methods used for pyrazole synthesis, typically involving reagents such as hydrazine hydrate and suitable carbonyl compounds.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, various substituted pyrazoles have been shown to possess potent antibacterial and antifungal activities. In vitro tests indicated that compounds similar to this compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
1-(1H-pyrazol-3-yl)ethanol5075
Control (Standard Drug)1020

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively documented. Research indicates that compounds containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancers. In particular, studies have shown that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Cancer Cell LineIC50 (µM) for 1-(1H-pyrazol-3-yl)ethanol
MDA-MB-231 (Breast)12
A549 (Lung)15
PC3 (Prostate)18

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and diabetes. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. Studies indicate that this compound may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory conditions.

Antidiabetic Activity

Recent studies have investigated the antidiabetic effects of pyrazole derivatives, particularly their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. The compound demonstrated significant inhibitory activity, comparable to standard antidiabetic drugs.

EnzymeIC50 (µM) for 1-(1H-pyrazol-3-yl)ethanol
α-glucosidase75
α-amylase80

This suggests that this compound could be beneficial in managing blood glucose levels.

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

  • Anticancer Efficacy : A study on breast cancer cells revealed that treatment with pyrazole derivatives led to a significant decrease in cell viability and increased apoptosis markers.
  • Antimicrobial Resistance : Research demonstrated that combining pyrazole derivatives with conventional antibiotics enhanced their efficacy against resistant bacterial strains.

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.